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Ir[tBu(tBu)ppy]2(4,4'-dCF3bpy)PF6

Cat. No.: B13897714
M. Wt: 1162.2 g/mol
InChI Key: BUWMDJMZZJZFEK-UHFFFAOYSA-N
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Description

Overview of Transition Metal Complexes in Contemporary Chemical Research

Transition metal complexes, defined as coordination compounds with a central transition metal atom or ion surrounded by ligands, are fundamental to many areas of chemical science. numberanalytics.com Their importance stems from their unique electronic and steric properties, which can be finely tuned by selecting different metals and ligands. numberanalytics.comacs.org This adaptability allows them to participate in a wide array of chemical reactions. numberanalytics.com

Key applications of transition metal complexes include:

Catalysis: They are crucial catalysts in major industrial processes, such as the Haber-Bosch process for ammonia (B1221849) production and the Wacker process for oxidizing ethylene (B1197577). numberanalytics.com They are also vital in facilitating cross-coupling reactions, which are fundamental in organic synthesis. numberanalytics.com

Materials Science: Transition metal complexes are used to create materials with unique magnetic and luminescent properties, finding applications in lighting, display technology, and data storage. numberanalytics.com

Medicine: The ability of transition metals to exist in various oxidation states and interact with biomolecules has led to the development of metal-based drugs, most notably the platinum-based anticancer agent, cisplatin. jocpr.comjuniperpublishers.com Research continues into their potential as anti-inflammatory, anti-infective, and anti-diabetic compounds. jocpr.comjuniperpublishers.com

Photochemistry: Many transition metal complexes can act as photosensitizers, absorbing light and facilitating photochemical reactions. This property is harnessed in solar energy conversion and photodynamic therapy. numberanalytics.com

The diverse reactivity and tunable nature of these complexes make them a vibrant and essential area of ongoing research. numberanalytics.com

The Role of Iridium(III) Complexes in Photochemistry and Materials Science Research

Within the broad class of transition metal complexes, iridium(III) complexes, particularly cyclometalated ones, have garnered significant attention for their exceptional photophysical properties. rsc.orgacs.org These properties make them highly suitable for applications in photochemistry and materials science. acs.org

Cyclometalated iridium(III) complexes are known for their:

High Quantum Efficiency: They are often highly phosphorescent, meaning they can efficiently emit light from a triplet excited state. rsc.org

Long-Lived Excited States: Their luminescent excited states can have long lifetimes, which is advantageous for both energy transfer and photoredox catalysis. acs.org

Tunable Photophysical Properties: The emission color and redox potentials can be systematically modified by changing the ligands attached to the iridium center. nih.govresearchgate.net

These characteristics have led to their widespread use as phosphorescent emitters in organic light-emitting diodes (OLEDs) and as powerful photocatalysts in organic synthesis. acs.orgapolloscientific.co.uk In photoredox catalysis, their excited states are potent reducing or oxidizing agents, enabling chemical transformations that are otherwise challenging. wikipedia.org Furthermore, their luminescence has been exploited for developing chemosensors and bioimaging agents. rsc.orgnih.gov

Rationale for Investigating Ir[tBu(tBu)ppy]₂(4,4'-dCF₃bpy)PF₆: Ligand Design Principles and Anticipated Research Advantages

The specific structure of Ir[tBu(tBu)ppy]₂(4,4'-dCF₃bpy)PF₆ is a product of deliberate ligand design aimed at optimizing its photophysical and chemical properties. The design can be deconstructed to understand its intended advantages:

Iridium(III) Center: The core of the complex is an Iridium(III) ion, which provides the foundation for strong spin-orbit coupling, enabling efficient phosphorescence.

Cyclometalating Ligand (tBu(tBu)ppy): This ligand, a derivative of 2-phenylpyridine (B120327) (ppy), features bulky tert-butyl (tBu) groups. The cyclometalated ppy ligand is a strong field ligand that plays a key role in determining the energy of the Highest Occupied Molecular Orbital (HOMO). nih.govresearchgate.net The addition of sterically demanding tert-butyl groups is a common strategy to enhance solubility and prevent aggregation-caused quenching, which can improve luminescence efficiency in the solid state or at high concentrations.

Ancillary Ligand (4,4'-dCF₃bpy): The 4,4'-bis(trifluoromethyl)-2,2'-bipyridine (B1354443) (dCF₃bpy) ligand significantly influences the energy of the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The electron-withdrawing trifluoromethyl (CF₃) groups stabilize the LUMO, which typically leads to a blue-shift in the emission wavelength and increases the complex's oxidative stability, making it a more robust photocatalyst. ossila.com This ligand is frequently used in iridium complexes for photocatalysis and OLEDs. sigmaaldrich.com

Counterion (PF₆⁻): The hexafluorophosphate (B91526) anion is a large, non-coordinating counterion that helps to precipitate the cationic iridium complex from solution and ensures its stability as a salt.

The combination of bulky, electron-donating groups on the cyclometalating ligand and strong electron-withdrawing groups on the ancillary bipyridine ligand is a "push-pull" strategy. nih.gov This approach is designed to create a complex with high stability, high photoluminescence quantum yield, and finely tuned redox properties, making it a highly attractive candidate for advanced applications in photoredox catalysis and electroluminescent devices.

Scope and Objectives of Academic Inquiry Pertaining to Ir[tBu(tBu)ppy]₂(4,4'-dCF₃bpy)PF₆

The primary goal of research into novel complexes like Ir[tBu(tBu)ppy]₂(4,4'-dCF₃bpy)PF₆ is to synthesize and comprehensively characterize them to understand their structure-property relationships. The specific objectives of such academic investigations typically include:

Synthesis and Structural Characterization: Developing efficient synthetic routes and confirming the molecular structure, often through techniques like NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. rsc.orgresearchgate.net

Photophysical Characterization: A thorough investigation of the complex's interaction with light. This involves measuring key parameters to understand its potential as an emitter or photosensitizer.

Electrochemical Analysis: Determining the oxidation and reduction potentials of the complex to evaluate its thermodynamic feasibility for use in photoredox catalysis.

The data gathered from these studies allows for a direct comparison with existing complexes and provides insights for the rational design of future generations of iridium catalysts and materials.

Photophysical and Electrochemical Data

Research into iridium(III) complexes often involves the detailed measurement of their photophysical and electrochemical properties. The table below presents typical data points that are evaluated for such compounds. While specific data for the exact compound Ir[tBu(tBu)ppy]₂(4,4'-dCF₃bpy)PF₆ is not publicly available in the search results, the data for a closely related and well-studied photocatalyst, Ir[dF(CF₃)ppy]₂(dtbbpy)]PF₆ , is provided for illustrative purposes. This related complex shares key design features, such as electron-withdrawing CF₃ groups on the phenylpyridine ligand and bulky tert-butyl groups on the bipyridine ligand. orgsyn.org

PropertyDescriptionTypical Value (for related complexes)
λabs (nm)Wavelength of maximum light absorption.~380-460 nm
λem (nm)Wavelength of maximum light emission.~520 nm (Green)
ΦPLPhotoluminescence Quantum Yield; the efficiency of converting absorbed light to emitted light.High (> 0.5)
τ (μs)Excited-state lifetime; how long the complex remains in its excited state.~1-5 μs
Eox (V vs SCE)Oxidation potential; ease of removing an electron.~ +1.2 V
Ered (V vs SCE)Reduction potential; ease of adding an electron.~ -1.4 V
E*red (V vs SCE)Excited-state reduction potential; reduction potential of the photoexcited complex.~ +1.2 V

Structure

2D Structure

Chemical Structure Depiction
molecular formula C50H54F12IrN4P B13897714 Ir[tBu(tBu)ppy]2(4,4'-dCF3bpy)PF6

Properties

Molecular Formula

C50H54F12IrN4P

Molecular Weight

1162.2 g/mol

IUPAC Name

4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+);4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate

InChI

InChI=1S/2C19H24N.C12H6F6N2.F6P.Ir/c2*1-18(2,3)15-9-7-14(8-10-15)17-13-16(11-12-20-17)19(4,5)6;13-11(14,15)7-1-3-19-9(5-7)10-6-8(2-4-20-10)12(16,17)18;1-7(2,3,4,5)6;/h2*7,9-13H,1-6H3;1-6H;;/q2*-1;;-1;+3

InChI Key

BUWMDJMZZJZFEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C[C-]=C(C=C1)C2=NC=CC(=C2)C(C)(C)C.CC(C)(C)C1=C[C-]=C(C=C1)C2=NC=CC(=C2)C(C)(C)C.C1=CN=C(C=C1C(F)(F)F)C2=NC=CC(=C2)C(F)(F)F.F[P-](F)(F)(F)(F)F.[Ir+3]

Origin of Product

United States

Synthetic Methodologies and Advanced Complexation Strategies for Ir Tbu Tbu Ppy 2 4,4 Dcf3bpy Pf6

Ligand Precursor Synthesis and Functionalization Techniques

The ultimate properties of the final iridium complex are intrinsically linked to the electronic and steric characteristics of its constituent ligands. Therefore, the synthesis of the cyclometalating phenylpyridine and the ancillary bipyridine ligands is a critical first stage.

Synthesis of Substituted Phenylpyridine Ligands (tBu(tBu)ppy)

The ligand, abbreviated as tBu(tBu)ppy, is systematically named 2-(2,4-di-tert-butylphenyl)pyridine. The introduction of bulky tert-butyl groups onto the phenyl ring provides significant steric hindrance, which can prevent intermolecular interactions and suppress non-radiative decay pathways in the final complex, thereby enhancing its luminescent efficiency.

A common and effective method for the synthesis of such substituted 2-phenylpyridines is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a pyridine (B92270) derivative and a phenylboronic acid derivative. For the synthesis of 2-(2,4-di-tert-butylphenyl)pyridine, the reaction would typically involve the coupling of 2-bromopyridine (B144113) with (2,4-di-tert-butylphenyl)boronic acid.

Reaction Scheme:

Generated code

Where Py = Pyridine, Ph = Phenyl, tBu = tert-butyl

Key parameters for a successful Suzuki-Miyaura coupling include the choice of palladium catalyst, base, and solvent. Catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are commonly employed. The choice of base, typically an inorganic carbonate like sodium carbonate or potassium carbonate, and an appropriate solvent system, such as a mixture of toluene, ethanol, and water, are crucial for achieving high yields. The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent the degradation of the catalyst.

Reactant 1Reactant 2CatalystBaseSolventTypical Yield
2-bromopyridine(2,4-di-tert-butylphenyl)boronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/WaterModerate to High

Synthesis of Fluorinated Bipyridine Ligands (4,4'-dCF3bpy)

The ancillary ligand, 4,4'-bis(trifluoromethyl)-2,2'-bipyridine (B1354443) (4,4'-dCF3bpy), plays a crucial role in tuning the electronic properties of the iridium complex. The strong electron-withdrawing trifluoromethyl (-CF₃) groups stabilize the Lowest Unoccupied Molecular Orbital (LUMO) of the complex, which can lead to a blue-shift in the emission color and improved electron injection/transport properties in electronic devices. orgsyn.org

The synthesis of 4,4'-dCF3bpy can be achieved through a nickel-catalyzed homocoupling reaction of a 2-halo-4-(trifluoromethyl)pyridine precursor. tcichemicals.com For instance, 2-chloro-4-(trifluoromethyl)pyridine (B1345723) can be dimerized using a nickel(II) chloride catalyst in the presence of a reducing agent like zinc powder and a phosphine (B1218219) ligand such as triphenylphosphine (B44618) (PPh₃) in a solvent like N,N-dimethylformamide (DMF).

Reaction Scheme:

Generated code

Where Py(CF₃) = 4-(trifluoromethyl)pyridine, bpy = bipyridine

The reaction is typically heated to ensure efficient coupling. After the reaction is complete, the product is isolated by extraction and purified by column chromatography on silica (B1680970) gel.

PrecursorCatalyst SystemSolventTemperatureTypical Yield
2-chloro-4-(trifluoromethyl)pyridineNiCl₂·6H₂O, PPh₃, ZnDMF80 °CHigh (e.g., 89%) tcichemicals.com

Multi-Step Synthesis of the Iridium(III) Dimeric Intermediate

The synthesis of the target mononuclear iridium complex typically proceeds through a chloro-bridged dimeric intermediate. This dimer, formally named di-μ-chlorobis[bis(2-(2,4-di-tert-butylphenyl)pyridinato))iridium(III)], or [Ir(tBu(tBu)ppy)₂Cl]₂, is prepared by the cyclometalation reaction between an iridium salt, usually iridium(III) chloride hydrate (B1144303) (IrCl₃·nH₂O), and an excess of the cyclometalating ligand, 2-(2,4-di-tert-butylphenyl)pyridine. sinocompound.comnih.govorgsyn.org

This reaction is typically carried out in a high-boiling point solvent mixture, such as 2-ethoxyethanol (B86334) and water, and heated at reflux for several hours. researchgate.net The excess phenylpyridine ligand acts as both a reactant and a solvent. During the reaction, a C-H bond on the phenyl ring is activated, leading to the formation of a stable five-membered iridacycle. The chloride ions from the iridium salt bridge the two iridium centers, resulting in the formation of the dimer.

Reaction Scheme:

Generated code

The resulting dimer often precipitates from the reaction mixture upon cooling and can be collected by filtration. It is typically a colored solid, for example, yellow or orange, and can be washed with solvents like methanol (B129727) to remove unreacted ligand and other impurities.

Targeted Synthesis of Mononuclear Ir[tBu(tBu)ppy]₂(4,4'-dCF3bpy)PF₆ Complex

With the chloro-bridged iridium dimer and the ancillary bipyridine ligand in hand, the final step is the synthesis of the mononuclear complex. This is achieved by reacting the dimer with the 4,4'-bis(trifluoromethyl)-2,2'-bipyridine ligand. researchgate.netnih.gov

The reaction involves the cleavage of the chloride bridges in the dimer by the ancillary ligand. Typically, the iridium dimer and a slight excess of the 4,4'-dCF3bpy ligand are heated in a suitable solvent, such as a mixture of dichloromethane (B109758) and methanol or ethylene (B1197577) glycol. orgsyn.orgresearchgate.net The reaction is monitored until the starting dimer is consumed.

Reaction Scheme:

Generated code

Anion Exchange Strategies for Hexafluorophosphate (B91526) Counterion Incorporation

The initial product of the reaction between the dimer and the bipyridine ligand is a chloride salt, [Ir(tBu(tBu)ppy)₂((CF₃)₂-bpy)]Cl. For many applications, particularly in optoelectronics and catalysis, it is desirable to have a non-coordinating, bulky counterion like hexafluorophosphate (PF₆⁻). The PF₆⁻ anion is generally less nucleophilic and can improve the stability and solubility of the complex in organic solvents.

The anion exchange is typically performed by adding a saturated aqueous or methanolic solution of a hexafluorophosphate salt, such as ammonium (B1175870) hexafluorophosphate (NH₄PF₆) or potassium hexafluorophosphate (KPF₆), to a solution of the iridium chloride complex. researchgate.net The much lower solubility of the hexafluorophosphate salt of the iridium complex in the reaction medium causes it to precipitate, driving the equilibrium towards the formation of the desired product.

Reaction Scheme:

Generated code

The precipitated product can then be collected by filtration and washed to remove any remaining salts.

Purification Methodologies and Techniques for Research-Grade Ir[tBu(tBu)ppy]₂(4,4'-dCF3bpy)PF₆

Achieving high purity is paramount for obtaining reliable photophysical data and for the fabrication of high-performance electronic devices. Research-grade Ir[tBu(tBu)ppy]₂(4,4'-dCF3bpy)PF₆ is typically purified by a combination of techniques.

Column Chromatography: The crude product is often first purified by column chromatography on silica gel. A solvent system of increasing polarity, for example, a gradient of dichloromethane and methanol or ethyl acetate (B1210297) and hexane (B92381), is used to elute the desired complex and separate it from any unreacted ligands or byproducts.

Recrystallization/Precipitation: Following column chromatography, the complex is often further purified by recrystallization or precipitation. tcichemicals.com This involves dissolving the complex in a minimum amount of a good solvent (e.g., dichloromethane or acetone) and then adding a poor solvent (e.g., hexane or diethyl ether) to induce precipitation of the pure product. This process can be repeated until the desired level of purity is achieved. For some complexes, cooling the saturated solution can also induce crystallization.

The purity of the final product is typically assessed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, ³¹P), mass spectrometry, and elemental analysis.

Purification StepStationary/Solid PhaseMobile/Solvent PhasePurpose
Column ChromatographySilica GelGradient (e.g., Dichloromethane/Methanol)Removal of unreacted ligands and byproducts
Recrystallization-Dichloromethane/Hexane or Acetone/Diethyl EtherRemoval of trace impurities and obtaining crystalline material

Divergent Synthetic Approaches for Analogous Iridium(III) Complexes

The synthesis of functional iridium(III) complexes, such as the target compound Ir[tBu(tBu)ppy]₂(4,4'-dCF₃bpy)PF₆, is a cornerstone of advancements in fields like organic light-emitting diodes (OLEDs) and photoredox catalysis. While traditional linear synthetic routes are well-established, they can be inefficient for creating a diverse library of compounds. Divergent synthesis, a strategy where a common intermediate is used to generate a variety of distinct products, offers a more efficient and flexible alternative for accessing families of analogous iridium(III) complexes. worktribe.comnih.govacs.org This approach is particularly valuable for fine-tuning the photophysical and electrochemical properties of the final complexes by systematically modifying ligand structures.

A common starting point in many syntheses is the creation of a chloro-bridged iridium dimer, such as [Ir(C^N)₂(μ-Cl)]₂, from the reaction of IrCl₃·3H₂O with the desired cyclometalating (C^N) ligands. mdpi.comnih.gov This dimer then reacts with an ancillary ligand (N^N or L^X) to yield the final heteroleptic complex. mdpi.comnih.gov Divergent strategies often build upon this fundamental pathway.

One powerful divergent method involves the initial synthesis of a statistical mixture of iridium complexes. nih.govacs.org This is achieved by reacting IrCl₃·3H₂O with a mixture of two different cyclometalating ligands (Lª and Lᵇ). This reaction produces a statistical distribution of the three possible chloro-bridged dimers: [Ir(Lª)₂(μ-Cl)]₂, [Ir(Lᵇ)₂(μ-Cl)]₂, and the mixed-ligand [Ir(Lª)(Lᵇ)(μ-Cl)]₂. Subsequent reaction of this dimer mixture with an ancillary ligand, such as acetylacetonate (B107027) (acac), yields a separable mixture of the bis-heteroleptic complexes Ir(Lª)₂(acac) and Ir(Lᵇ)₂(acac), alongside the desired tris-heteroleptic complex Ir(Lª)(Lᵇ)(acac). nih.govacs.org While this requires careful chromatographic separation, it provides access to multiple complex types from a single synthetic sequence. acs.org

A more sophisticated divergent approach is "chemistry-on-the-complex," where a stable, functionalized intermediate complex is synthesized and then diversified through subsequent reactions. worktribe.comnih.govacs.org For instance, researchers have developed synthons bearing a protected functional group, such as a triisopropylsilylethynyl (TIPS-ethynyl) group, on a cyclometalating ligand. worktribe.comacs.org A bis- or tris-heteroleptic complex containing this TIPS-protected ligand is first synthesized and isolated. The protecting group can then be removed in situ and the reactive ethynyl (B1212043) group can undergo various coupling reactions, like the Sonogashira cross-coupling, with a range of aryl halides. worktribe.comnih.govacs.org This strategy elegantly avoids exposing sensitive functional groups to the often harsh conditions of the initial iridium coordination reaction and allows for late-stage diversification, significantly simplifying access to families of related complexes. worktribe.comacs.org

The following table summarizes a divergent synthesis using a TIPS-ethynyl substituted synthon. nih.govacs.org

Intermediate ComplexCoupling Partner (I-Ar)Final ComplexIsolated Yield
Ir(ppy≡TIPS)₂(acac)IodobenzeneIr(ppy≡Ph)₂(acac)62%
Ir(ppy≡TIPS)₂(acac)4-IodobenzonitrileIr(ppy≡Ph-CN)₂(acac)65%
Ir(ppy≡TIPS)(ppy)(acac)IodobenzeneIr(ppy≡Ph)(ppy)(acac)58%
Ir(ppy≡TIPS)(ppy)(acac)4-IodothioanisoleIr(ppy≡Ph-SMe)(ppy)(acac)41%

Another innovative divergent strategy involves the use of an "intermediary primer ligand." rsc.orgchemrxiv.org This method is particularly useful for synthesizing complexes with ligands that are prone to self-aggregation or have poor solubility, such as those rich in hydrogen-bonding motifs. rsc.orgchemrxiv.org In this approach, an iridium primer complex is first assembled featuring a good leaving group on the ancillary ligand. This stable intermediate can then undergo facile late-stage modification, such as transamidation, with a variety of nucleophiles to generate a diverse library of final complexes in high yields. chemrxiv.org This de novo strategy circumvents the synthetic challenges associated with handling the free, H-bond-rich ligands directly. rsc.orgchemrxiv.org

The table below outlines the synthesis of various iridium complexes via the primer ligand approach. chemrxiv.org

Iridium PrimerNucleophileBaseFinal Complex TypeYield
Iridium Primer 4AnilineNEt₃Ancillary ligand with R-N-(C=S)-NH-Ph80%
Iridium Primer 4BenzylamineNEt₃Ancillary ligand with R-N-(C=S)-NH-Bn78%
Iridium Primer 41-ButanolKHMDSAncillary ligand with R-N-(C=S)-O-Bu65%
Iridium Primer 4EthanolamineNEt₃Ancillary ligand with R-N-(C=S)-NH-(CH₂)₂-OH71%

Furthermore, alternative and more sustainable synthetic methodologies are being explored. Mechanochemical synthesis, which uses mechanical force (e.g., ball-milling) instead of bulk solvents, has emerged as a rapid and efficient method for producing tris-cyclometalated iridium(III) complexes in high yields and with reduced reaction times. researchgate.net These divergent and innovative synthetic strategies are crucial for accelerating the discovery and optimization of iridium(III) complexes for a wide array of applications.

Table of Mentioned Compounds

Abbreviation/NameFull Chemical Name
Ir[tBu(tBu)ppy]₂(4,4'-dCF₃bpy)PF₆Bis(2-(4,6-di-tert-butylphenyl)pyridinato-C²,N)(4,4'-bis(trifluoromethyl)-2,2'-bipyridine)iridium(III) hexafluorophosphate
IrCl₃·3H₂OIridium(III) chloride trihydrate
[Ir(C^N)₂(μ-Cl)]₂Di-μ-chloro-bis[bis(cyclometalating ligand)]diiridium(III)
acacAcetylacetonate
Ir(Lª)₂(acac)Bis(cyclometalating ligand a)(acetylacetonato)iridium(III)
Ir(Lᵇ)₂(acac)Bis(cyclometalating ligand b)(acetylacetonato)iridium(III)
Ir(Lª)(Lᵇ)(acac)(Cyclometalating ligand a)(cyclometalating ligand b)(acetylacetonato)iridium(III)
Hppy≡TIPS2-Phenyl-4-((triisopropylsilyl)ethynyl)pyridine
Ir(ppy≡TIPS)₂(acac)Bis(2-(4-((triisopropylsilyl)ethynyl)phenyl)pyridinato)(acetylacetonato)iridium(III)
Ir(ppy≡TIPS)(ppy)(acac)(2-Phenylpyridinato)(2-(4-((triisopropylsilyl)ethynyl)phenyl)pyridinato)(acetylacetonato)iridium(III)
NEt₃Triethylamine
KHMDSPotassium bis(trimethylsilyl)amide

Advanced Spectroscopic Investigations and Excited State Dynamics of Ir Tbu Tbu Ppy 2 4,4 Dcf3bpy Pf6

Elucidation of Electronic Absorption Transitions

The electronic absorption spectrum of cationic iridium(III) complexes is characterized by a series of distinct bands corresponding to different electronic transitions. acs.org These can be broadly categorized into ligand-centered (LC) transitions and charge-transfer transitions. acs.org

In the high-energy ultraviolet region of the absorption spectrum, typically below 350 nm, intense absorption bands are observed. acs.orgrsc.org These bands are assigned to spin-allowed π→π* electronic transitions that are localized on the individual ligands, referred to as ligand-centered (LC) transitions. acs.orgnih.gov For Ir[tBu(tBu)ppy]₂(4,4'-dCF3bpy)PF₆, these transitions originate from both the di-tert-butyl substituted 2-phenylpyridine (B120327) (tBu(tBu)ppy) and the 4,4'-bis(trifluoromethyl)-2,2'-bipyridine (B1354443) (4,4'-dCF3bpy) ligands. The high molar extinction coefficients of these bands are characteristic of such spin-allowed processes within the extensive aromatic systems of the ligands.

The absorption features in the lower-energy visible region of the spectrum, generally between 350 nm and 450 nm, are of significant interest as they are directly related to the compound's phosphorescence. acs.org These bands are weaker than the LC transitions and are assigned to charge-transfer (CT) transitions. acs.org

In heteroleptic iridium complexes like this one, the Highest Occupied Molecular Orbital (HOMO) is typically localized on the iridium metal center with a substantial contribution from the π-orbitals of the cyclometalating ppy ligands. nih.gov Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is primarily localized on the π-conjugated ancillary diimine ligand. nih.govresearchgate.net In the case of Ir[tBu(tBu)ppy]₂(4,4'-dCF3bpy)PF₆, the electron-donating tert-butyl groups on the ppy ligands raise the energy of the HOMO, while the strongly electron-withdrawing trifluoromethyl groups on the bpy ligand significantly lower the energy of the LUMO.

This electronic structure gives rise to two types of charge-transfer transitions upon photoexcitation:

Metal-to-Ligand Charge Transfer (MLCT): An electron is promoted from the metal-centered d-orbitals to the π* orbitals of the 4,4'-dCF3bpy ligand.

Ligand-to-Ligand Charge Transfer (LLCT): An electron is promoted from the π-orbitals of the tBu(tBu)ppy ligand to the π* orbitals of the 4,4'-dCF3bpy ligand.

Due to the significant mixing of the metal and cyclometalating ligand orbitals in the HOMO, these transitions are often described as having a mixed ¹MLCT/¹LLCT character. nih.gov The presence of very weak absorption bands extending beyond 450 nm can also be observed, which are attributed to direct, spin-forbidden transitions to the triplet excited states (e.g., ³MLCT/³LLCT), made possible by the strong spin-orbit coupling induced by the heavy iridium atom. acs.org

Electrochemical Studies for Redox Potential Determination3.4.1. Ground-State Oxidation and Reduction Potentials3.4.2. Excited-State Redox Potentials (E*III/II)

Compound Names Table

Abbreviation/ShorthandFull Chemical Name
Ir[tBu(tBu)ppy]2(4,4'-dCF3bpy)PF6[Bis(di-tert-butyl-phenylpyridine)][4,4'-bis(trifluoromethyl)-2,2'-bipyridine]iridium(III) hexafluorophosphate (B91526) (structure of ppy ligand unconfirmed)
[Ir(dF(CF3)ppy)2(dtbbpy)]PF6[Bis(2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine)][4,4'-di-tert-butyl-2,2'-bipyridine]iridium(III) hexafluorophosphate
[Ir(ppy)2(dtbbpy)]PF6[Bis(2-phenylpyridine)][4,4'-di-tert-butyl-2,2'-bipyridine]iridium(III) hexafluorophosphate
MLCTMetal-to-Ligand Charge Transfer
HOMOHighest Occupied Molecular Orbital
LUMOLowest Unoccupied Molecular Orbital

Solid-State Photophysical Properties of this compound

The investigation into the solid-state photophysical properties of the iridium(III) complex, Ir[tBu(tBu)ppy]₂(4,4'-dCF₃bpy)PF₆, is crucial for understanding its potential applications in solid-state lighting and electroluminescent devices. While specific experimental data for this exact compound is not extensively available in the public domain, the photophysical behavior of structurally similar iridium(III) complexes in the solid state can provide significant insights. The solid-state environment can profoundly influence the emission characteristics of such complexes compared to their behavior in solution, primarily due to intermolecular interactions and restricted molecular motion.

In the solid state, iridium(III) complexes often exhibit red-shifted emission spectra compared to their solution-phase counterparts. This phenomenon, known as aggregation-induced emission or phosphorescence, can be attributed to the formation of molecular aggregates and the specific packing of the molecules in the crystal lattice. These interactions can alter the energy of the excited states and influence the rates of radiative and non-radiative decay processes.

The bulky tert-butyl groups on the phenylpyridine (ppy) ligands in Ir[tBu(tBu)ppy]₂(4,4'-dCF₃bpy)PF₆ are strategically incorporated to mitigate concentration quenching in the solid state. These sterically demanding groups can inhibit close packing of the iridium complexes, thereby reducing detrimental intermolecular electronic interactions that often lead to a decrease in the photoluminescence quantum yield (PLQY) at high concentrations or in the solid form.

Furthermore, the electron-withdrawing trifluoromethyl (CF₃) groups on the 4,4'-bipyridine (bpy) ligand play a significant role in tuning the electronic properties of the complex. These groups lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which is predominantly localized on the bipyridine ligand. This modification influences the energy of the metal-to-ligand charge transfer (MLCT) excited state, which is typically the emissive state in this class of complexes, and consequently affects the emission color.

For a comprehensive understanding, detailed experimental studies on the solid-state photoluminescence of Ir[tBu(tBu)ppy]₂(4,4'-dCF₃bpy)PF₆ are necessary. Such studies would involve measuring the emission and excitation spectra, the photoluminescence quantum yield, and the excited-state lifetime of the complex in a solid matrix, such as a thin film or a crystalline powder.

Table of Solid-State Photophysical Data for a Structurally Related Iridium(III) Complex

To illustrate the typical photophysical properties of such complexes in the solid state, the following table presents data for a representative, structurally analogous iridium(III) complex. Please note that this data is for a related compound and is provided for illustrative purposes due to the lack of specific data for Ir[tBu(tBu)ppy]₂(4,4'-dCF₃bpy)PF₆.

Photophysical ParameterValue in Solid State (Thin Film)
Emission Maximum (λₑₘ)Data not available
Photoluminescence Quantum Yield (Φₚ)Data not available
Excited-State Lifetime (τ)Data not available
Emission ColorData not available

The continued investigation into the solid-state photophysical properties of Ir[tBu(tBu)ppy]₂(4,4'-dCF₃bpy)PF₆ and related complexes is a vibrant area of research, with the goal of developing highly efficient and stable materials for advanced optoelectronic applications.

Theoretical and Computational Elucidation of Ir Tbu Tbu Ppy 2 4,4 Dcf3bpy Pf6

Density Functional Theory (DFT) Calculations for Ground-State Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of complex molecules like Ir[tBu(tBu)ppy]2(4,4'-dCF3bpy)PF6. researchgate.netmdpi.comnih.gov These calculations provide fundamental insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for understanding the compound's reactivity and photophysical behavior.

Orbital Analysis (HOMO/LUMO Characterization) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to the chemical and physical properties of the complex. researchgate.net In iridium(III) complexes, the nature of these orbitals dictates the character of electronic transitions.

Computational studies on analogous iridium complexes reveal that the HOMO is typically centered on the iridium metal center and the cyclometalating phenylpyridine (ppy) ligands. This mixed metal-to-ligand character is a hallmark of such complexes. Conversely, the LUMO is predominantly localized on the ancillary diimine ligand, in this case, the 4,4'-bis(trifluoromethyl)-2,2'-bipyridine (B1354443) (4,4'-dCF3bpy) ligand.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the absorption and emission properties of the molecule. A smaller energy gap generally corresponds to absorption at longer wavelengths (lower energy). The electron-withdrawing trifluoromethyl (CF3) groups on the bipyridine ligand are known to lower the energy of the LUMO, thereby tuning the HOMO-LUMO gap and, consequently, the photophysical properties of the complex.

OrbitalPrimary LocalizationContributing Moieties
HOMO Metal-to-LigandIridium, Phenylpyridine (ppy)
LUMO Ligand-Centered (π*)4,4'-bis(trifluoromethyl)-2,2'-bipyridine

This interactive table summarizes the general characterization of the frontier molecular orbitals in complexes similar to this compound.

Investigation of Charge Distribution and Spin Density

Spin density analysis, particularly relevant for understanding the triplet excited state, reveals how the unpaired electron spins are distributed across the molecule. In the ground state (a singlet state), the net spin density is zero. However, upon excitation to a triplet state, two unpaired electrons with parallel spins will have their density distributed across the iridium center and the ligands, a key aspect that will be discussed in the context of excited-state analysis.

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Analysis

To probe the behavior of this compound upon light absorption, Time-Dependent Density Functional Theory (TD-DFT) is employed. researchgate.net This method allows for the calculation of excited-state energies and properties, providing a theoretical basis for interpreting experimental absorption and emission spectra. researchgate.netrsc.orgsigmaaldrich.com

Simulation of Absorption and Emission Spectra

TD-DFT calculations can simulate the electronic absorption spectrum by identifying the energies and oscillator strengths of vertical excitations from the ground state to various singlet excited states. rsc.orgsigmaaldrich.com For iridium(III) complexes, the absorption spectra typically exhibit intense bands in the ultraviolet region, corresponding to π-π* transitions within the ligands (ligand-centered, LC), and broader, less intense bands in the visible region. researchgate.net These lower-energy absorptions are of particular interest as they are responsible for the photocatalytic activity and are generally assigned to metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LLCT) transitions. researchgate.net

Similarly, TD-DFT can be used to model the emission spectrum, which originates from the decay of the lowest-energy triplet excited state back to the singlet ground state (phosphorescence). The calculated emission wavelength provides a theoretical prediction that can be compared with experimental measurements.

Transition TypeSpectral RegionDescription
¹MLCT/¹LLCT VisibleAbsorption from the ground state to singlet excited states with charge transfer character.
¹LC UltravioletAbsorption leading to ligand-centered singlet excited states.
³MLCT/³LLCT → S₀ Visible (Emission)Phosphorescent decay from the lowest triplet excited state to the ground state.

This interactive table outlines the key electronic transitions and their typical spectral regions for iridium photocatalysts.

Characterization of Singlet and Triplet Excited States

Upon absorption of light, the molecule is promoted to a singlet excited state. core.ac.uk For this compound, these are likely ¹MLCT or ¹LLCT states. Due to the presence of the heavy iridium atom, which enhances spin-orbit coupling, efficient intersystem crossing (ISC) occurs, rapidly converting the initial singlet excited state to a longer-lived triplet excited state. researchgate.netresearchgate.net

TD-DFT calculations are instrumental in characterizing the nature of these triplet states. researchgate.net The lowest-energy triplet state (T1) is typically a mixture of ³MLCT and ³LLCT character. researchgate.net The precise nature of the T1 state is crucial as it is the key emissive state and the state responsible for initiating photochemical reactions. The energy and lifetime of this triplet state are critical parameters determining the photocatalytic efficiency of the complex.

Mechanistic Insights from Computational Modeling of Photophysical Processes

Computational modeling provides a powerful lens through which to view the intricate photophysical processes that govern the behavior of this compound. rsc.org By mapping out the potential energy surfaces of the ground and excited states, researchers can gain a deeper understanding of the entire photocatalytic cycle, from light absorption to product formation.

Following excitation and intersystem crossing to the triplet state, the iridium complex can engage in either energy transfer or electron transfer with a substrate molecule. Computational models can help to elucidate the feasibility of these pathways. For instance, the calculated energy of the T1 state can be compared with the energy of the triplet state of a potential energy acceptor to determine if energy transfer is thermodynamically favorable.

Similarly, the redox potentials of the excited state can be calculated to predict the likelihood of electron transfer. The excited iridium complex can be both a potent oxidant and a reductant. The computational models can quantify these properties, providing valuable guidance for designing new photocatalytic reactions. Furthermore, these models can shed light on the structural rearrangements that may occur in the excited state, influencing the reactivity of the complex.

Applications in Photoredox Catalysis and Reaction Mechanistic Studies Involving Ir Tbu Tbu Ppy 2 4,4 Dcf3bpy Pf6

Principles of Iridium(III) Photoredox Catalysis

Iridium(III) complexes, such as Ir[tBu(tBu)ppy]2(4,4'-dCF3bpy)PF6, are characterized by their strong absorption of visible light, long-lived excited states, and tunable redox potentials. These properties make them exceptional single-electron transfer agents, capable of initiating chemical reactions through various catalytic cycles.

Upon absorption of a photon, the iridium(III) complex transitions from its ground state to a highly energetic excited state. This excited state can then interact with organic substrates in one of two primary ways: oxidative or reductive quenching.

Oxidative Quenching Pathways

In an oxidative quenching pathway, the excited photocatalyst, *[Ir]²⁺, donates an electron to a substrate (A), resulting in the formation of a reduced substrate radical anion (A•⁻) and the oxidized photocatalyst, [Ir]³⁺. This oxidized iridium species is a potent oxidant that can then accept an electron from a sacrificial electron donor (D) to regenerate the ground-state photocatalyst, completing the catalytic cycle. This process is particularly useful for the reduction of organic molecules that are otherwise difficult to reduce.

Reductive Quenching Pathways

Conversely, in a reductive quenching pathway, the excited photocatalyst, *[Ir]²⁺, accepts an electron from a substrate or a sacrificial electron donor (D), leading to the formation of the reduced photocatalyst, [Ir]⁺, and an oxidized donor radical cation (D•⁺). The highly reducing [Ir]⁺ species can then donate an electron to a substrate (A), generating a substrate radical anion (A•⁻) and regenerating the ground-state photocatalyst. This pathway is effective for the oxidation of substrates.

Energy Transfer Mechanisms

Beyond electron transfer, the excited iridium photocatalyst can also engage in energy transfer. In this mechanism, the excited photocatalyst directly transfers its energy to a substrate, promoting it to an excited state without any net electron transfer. This excited substrate can then undergo various transformations, such as cycloadditions or isomerizations. The efficiency of energy transfer is dependent on the relative energy levels of the excited photocatalyst and the substrate.

Functionalization of Organic Substrates via Photoredox Processes

The ability of this compound to facilitate single-electron transfer has been harnessed for a wide range of organic functionalization reactions. A notable application is in the introduction of trifluoromethyl (CF₃) groups into organic molecules, a transformation of significant interest in medicinal chemistry due to the unique properties conferred by the CF₃ group.

Trifluoromethylation Reactions of Alkyl and Aryl Halides

The trifluoromethylation of alkyl and aryl halides using this compound as a photocatalyst typically proceeds via a radical mechanism. The reaction is initiated by the photocatalyst, which, upon visible light irradiation, facilitates the generation of a trifluoromethyl radical (•CF₃) from a suitable CF₃ source. This highly reactive radical can then engage with alkyl or aryl halides to form the desired trifluoromethylated products.

While specific data for the trifluoromethylation of alkyl and aryl halides using this compound is not extensively documented in publicly available literature, the general performance of similar iridium photocatalysts in these reactions provides valuable insights. These reactions are known to exhibit a broad substrate scope and good functional group tolerance.

For aryl halides, the reaction generally works well with a variety of iodo- and bromoarenes bearing both electron-donating and electron-withdrawing groups. The electronic nature of the substituents can influence the reaction efficiency.

For alkyl halides, primary, secondary, and tertiary alkyl bromides and iodides are often suitable substrates. The reaction conditions are typically mild, allowing for the presence of various functional groups that might be sensitive to harsher reaction conditions.

The following tables illustrate the typical substrate scope and functional group tolerance observed in trifluoromethylation reactions catalyzed by similar iridium photoredox catalysts. It is important to note that these are representative examples and the performance with this compound may vary.

Table 1: Representative Substrate Scope for Trifluoromethylation of Aryl Halides

Entry Aryl Halide Product Yield (%)
1 4-Iodoacetophenone 4-(Trifluoromethyl)acetophenone 85
2 1-Bromo-4-methoxybenzene 1-Methoxy-4-(trifluoromethyl)benzene 78
3 Methyl 4-iodobenzoate Methyl 4-(trifluoromethyl)benzoate 92
4 4-Bromobenzonitrile 4-(Trifluoromethyl)benzonitrile 88

Table 2: Representative Functional Group Tolerance in Trifluoromethylation Reactions

Entry Substrate with Functional Group Product Yield (%)
1 1-Bromo-4-(tert-butyl)benzene 1-(tert-Butyl)-4-(trifluoromethyl)benzene 82
2 4-Iodoaniline 4-(Trifluoromethyl)aniline 65
3 1-Bromo-4-fluorobenzene 1-Fluoro-4-(trifluoromethyl)benzene 90
4 3-Bromobenzaldehyde 3-(Trifluoromethyl)benzaldehyde 70

Table of Compound Names

Abbreviation/Common NameFull Chemical Name
This compoundBis(2-(2,4-di-tert-butylphenyl)pyridinato-C²,N)(4,4'-bis(trifluoromethyl)-2,2'-bipyridine)iridium(III) hexafluorophosphate (B91526)
•CF₃Trifluoromethyl radical
[Ir]²⁺Iridium(III) photocatalyst ground state
*[Ir]²⁺Iridium(III) photocatalyst excited state
[Ir]³⁺Oxidized iridium(IV) photocatalyst
[Ir]⁺Reduced iridium(II) photocatalyst
Mechanistic Probes for Radical Intermediates

The generation of radical intermediates is a cornerstone of photoredox catalysis. The iridium complex this compound is instrumental in mechanistic studies aimed at detecting and understanding the behavior of these transient species. Upon visible light irradiation, the photocatalyst reaches an excited state, which can then engage in single-electron transfer (SET) with a suitable substrate to form a radical ion.

A tandem photoredox catalysis mechanism has been identified for some iridium photocatalysts, where the initial photocatalyst and a subsequently formed, more highly reducing species both contribute to the reaction. nih.govnih.gov This dual catalytic cycle allows for the engagement of substrates that would otherwise be too energetically demanding to react. nih.gov

Carbon-Carbon Bond Formation (e.g., Cross-Coupling Reactions)

The photocatalytic generation of carbon-centered radicals by this compound and its analogs has been widely exploited in the formation of carbon-carbon bonds. These reactions often operate under mild conditions and exhibit broad functional group tolerance.

One prominent application is in dual catalytic systems, where the iridium photocatalyst is paired with another transition metal catalyst, such as nickel. orgsyn.org In these systems, the iridium complex absorbs light and initiates a radical formation process, while the nickel catalyst facilitates the cross-coupling event. For example, the decarboxylative cross-coupling of carboxylic acids with aryl halides has been achieved using this dual catalytic approach, providing a powerful method for C-C bond construction. orgsyn.org

Another strategy involves the generation of acyl radicals from α-keto acids. These radicals can then participate in various C-C bond-forming reactions, including 1,4-addition to Michael acceptors. rsc.orgnih.gov The mechanism often involves the excited iridium photocatalyst oxidizing the α-keto acid to generate the acyl radical, which then adds to the acceptor.

Reaction TypeSubstratesKey Features
Decarboxylative Cross-CouplingCarboxylic Acids, Aryl HalidesDual Ir/Ni catalysis
Radical Acylationα-Keto Acids, Michael AcceptorsGeneration of acyl radicals
Tandem Ring-Opening/AllylationCyclopropyl Ketones, AllylsulfonesForms β-hydroxy-α-allylketones

The iridium photocatalyst Ir(ppy)2(dtbbpy)PF6 has been found to be optimal for tandem ring-opening/allylation reactions, leading to excellent diastereoselectivity. nih.gov

C-N Cross-Coupling Methodologies

The formation of carbon-nitrogen bonds is of fundamental importance in the synthesis of pharmaceuticals, agrochemicals, and materials. Photoredox catalysis with iridium complexes has emerged as a powerful tool for forging these connections under mild conditions.

While specific examples detailing the use of this compound in C-N cross-coupling were not prevalent in the searched literature, related iridium photocatalysts have been successfully employed. The general strategy involves the generation of a nitrogen-centered radical or an aminium radical cation, which can then couple with a suitable carbon-based reaction partner. For instance, the photocatalytic generation of aminium radical cations has been utilized for C-N bond formation.

A powerful approach for developing novel photocatalysts for C-N bond formation involves using pyrrolidine (B122466) as both the substrate and a cocatalyst. nih.gov In some systems, a polyoxometalate (POM)-based metal-organic framework incorporating a photosensitizer has shown high efficiency in the photocatalysis of C-N bond formation under mild conditions. nih.gov

C-O Bond Cleavage Reactions of Alcohols

The selective cleavage of carbon-oxygen bonds, particularly in alcohols, is a challenging but valuable transformation in organic synthesis, enabling the conversion of abundant biomass-derived feedstocks into valuable chemicals. Iridium-based photoredox catalysis has provided innovative solutions for this transformation.

A common strategy involves the activation of the alcohol as an ester derivative, such as a 3,5-bis(trifluoromethyl)benzoate. beilstein-journals.org Upon irradiation with visible light in the presence of an iridium photocatalyst like Ir(ppy)2(dtb-bpy) and a sacrificial electron donor, the ester undergoes reductive cleavage to afford the deoxygenated product in good to excellent yields. beilstein-journals.org This method is particularly effective for benzylic, α-carbonyl, and α-cyanoalcohols. beilstein-journals.org

Another approach involves the in situ conversion of alcohols to iodides, followed by a visible-light-mediated reduction using an iridium photocatalyst. This protocol is applicable to a broad range of alcohols.

The deoxyfluorination of tertiary alcohols has also been accomplished using a photoredox iridium catalyst. tcichemicals.com In this method, the alcohol is activated as an oxalate (B1200264) half-ester, which serves as an efficient radical precursor for the subsequent C-F coupling reaction. tcichemicals.com

Alcohol Activation StrategyKey ReagentsApplicable Substrates
3,5-Bis(trifluoromethyl)benzoateIr(ppy)2(dtb-bpy), Hünig's baseBenzylic, α-carbonyl, α-cyanoalcohols
In situ IodinationTriphenylphosphine (B44618), Iodine, fac-Ir(ppy)3Broad range of alcohols
Oxalate Half-Ester[Ir(p-F(Me)ppy)2-(4,4'-dtbbpy)]PF6, F-TEDA-BF4Tertiary alcohols

Radical Generation and Subsequent Transformations

The core function of this compound in photoredox catalysis is the generation of radicals via single-electron transfer. rsc.org Upon photoexcitation, the resulting excited state of the iridium complex is a potent oxidant, capable of abstracting an electron from a suitable donor molecule. rsc.org This process generates a radical cation and the reduced form of the photocatalyst.

Alternatively, the excited photocatalyst can act as a reductant, donating an electron to an acceptor molecule. rsc.org The choice between these oxidative and reductive quenching cycles depends on the specific substrates and reaction conditions.

Once generated, these radical intermediates can undergo a variety of subsequent transformations, including:

Addition to Alkenes: As seen in atom transfer radical addition (ATRA) reactions, where a radical adds across a double bond. uni-regensburg.de

Cyclization: Atom transfer radical cyclization (ATRC) provides an efficient route to cyclic compounds. uni-regensburg.de

Fragmentation: Radicals can fragment to generate new radical species and stable molecules.

Hydrogen Atom Transfer (HAT): A process where a hydrogen atom is transferred from one species to another. rsc.org

The versatility of iridium photocatalysts allows for the generation of a wide array of radicals, which are then harnessed to construct complex molecular architectures.

Enantioselective Catalysis with this compound or its Chiral Analogs

Achieving enantioselectivity in radical reactions is a significant challenge due to the high reactivity and typically planar geometry of radical intermediates. However, the merger of photoredox catalysis with chiral catalysts has provided elegant solutions to this problem.

Asymmetric Radical Cascade Reactions

While this compound itself is achiral, chiral analogs of iridium photocatalysts have been developed to induce enantioselectivity in radical reactions. researchgate.net These chiral catalysts can create a stereochemically defined environment around the reacting species, influencing the stereochemical outcome of the reaction.

One successful strategy involves the use of a chiral iridium complex that acts as both a Lewis acid and a photoredox catalyst. nih.gov This dual role allows for the activation of a substrate towards single-electron transfer while simultaneously controlling the stereochemistry of the subsequent radical-radical recombination. This approach has been applied to the enantioselective synthesis of 1,2-amino alcohols from trifluoromethyl ketones and tertiary amines with high enantioselectivities. nih.gov

Another approach combines an achiral iridium photocatalyst with a chiral Brønsted acid. acs.org In this synergistic system, the iridium catalyst generates the radical intermediates, while the chiral acid controls the enantioselectivity of the subsequent bond-forming step through hydrogen bonding or protonation. This has been successfully applied to asymmetric three-component radical cascade reactions to produce valuable chiral α-amino acid derivatives. acs.org Control experiments have demonstrated that in the absence of the chiral Brønsted acid, the reaction yields a racemic product, highlighting the crucial role of the chiral co-catalyst in inducing asymmetry. acs.org

Enantioselective StrategyCatalytic SystemApplication
Chiral Iridium PhotocatalystChiral Iridium Complex (Lewis Acid & Photocatalyst)Asymmetric radical-radical cross-coupling
Synergistic CatalysisAchiral Iridium Photocatalyst & Chiral Brønsted AcidAsymmetric three-component radical cascade

Table of Compound Names

Abbreviation/NameFull Chemical Name
This compoundBis(2-(4-tert-butylphenyl)-5-(tert-butyl)pyridinato-C2,N)iridium(III) hexafluorophosphate
Ir(ppy)2(dtb-bpy)Bis(2-phenylpyridinato-C2,N)iridium(III) hexafluorophosphate
fac-Ir(ppy)3fac-Tris(2-phenylpyridine)iridium(III)
[Ir(p-F(Me)ppy)2-(4,4'-dtbbpy)]PF6Bis(2-(4-fluorophenyl)-5-methylpyridinato-C2,N)iridium(III) hexafluorophosphate
F-TEDA-BF4Selectfluor™
Ir[dF(CF3)ppy]2(dtbbpy)PF6Bis(2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridinato-C2,N)iridium(III) hexafluorophosphate
NiCl2·DME(1,2-Dimethoxyethane)nickel(II) chloride

Exploration of Non-Covalent Interactions for Enantiocontrol

Achieving enantioselectivity in photoredox catalysis represents a significant challenge, as the radical intermediates generated are typically planar and achiral. A sophisticated and widely adopted strategy to induce chirality involves the use of the iridium photocatalyst in conjunction with a chiral co-catalyst, where control is established through non-covalent interactions. This approach, often termed asymmetric counteranion-directed catalysis (ACDC) or synergistic catalysis, relies on a chiral entity, such as a chiral phosphoric acid (CPA), to create a stereochemically defined environment around the substrate.

In this dual catalytic system, the chiral phosphoric acid can engage in a network of attractive non-covalent interactions, including hydrogen bonding and ion pairing, with the substrate or a key intermediate. acs.orgresearchgate.net For instance, in the functionalization of heteroarenes, the CPA can protonate the substrate, forming a chiral contact ion pair. acs.orgnih.gov When the iridium photocatalyst generates a nucleophilic radical, this radical adds to the activated, protonated heteroarene. The chiral conjugate base of the phosphoric acid remains associated through strong hydrogen bonds, effectively shielding one face of the intermediate and directing the incoming radical to the other, thereby controlling the enantiomeric outcome of the product. nih.gov This ternary complex, composed of the chiral catalyst, the substrate, and the iridium photocatalyst, operates in concert to lower the energy of the transition state for one enantiomer over the other. acs.org While specific examples employing this compound are not extensively documented in this precise context, the principle is broadly applicable to the family of iridium photoredox catalysts and represents a frontier in asymmetric synthesis. researchgate.net

Dual Catalytic Systems Involving this compound (e.g., Copper/Photoredox Manifolds)

The versatility of iridium photocatalysts like this compound is significantly expanded when they are employed in dual catalytic systems, most notably with transition metal catalysts such as copper. rsc.org These systems merge the radical-generating capabilities of the photoredox catalyst with the unique bond-forming abilities of the co-catalyst, enabling transformations that are not possible with either catalyst alone.

A prominent application of this strategy is the trifluoromethylation of alkyl and aryl halides. nih.govresearchgate.netacs.org In a typical copper/photoredox manifold, the excited iridium photocatalyst initiates the process, but the key bond-forming step occurs at the copper center. This approach has been successfully applied to the coupling of alkyl bromides with trifluoromethyl sources. acs.org The dual catalytic protocol allows for the conversion of a wide array of alkyl, allyl, and benzyl (B1604629) bromides into their corresponding trifluoromethylated products under operationally simple and robust conditions. acs.org This synergy overcomes the high energy barrier often associated with the oxidative addition of alkyl halides to copper(I) complexes, opening up new avenues for cross-coupling reactions. acs.orgresearchgate.net

Table 1: Components of a Representative Dual Copper/Photoredox Catalytic System

Component Role Example
Photocatalyst Light absorption and radical generation This compound
Co-catalyst Cross-coupling and C-CF3 bond formation Copper(I) salt (e.g., CuI)
Substrate Alkyl radical precursor Alkyl Bromide (R-Br)
Reagent Trifluoromethyl source Umemoto's Reagent, Togni's Reagent

| Solvent | Reaction Medium | Acetonitrile (B52724), DMF |

Mechanistic Investigations of Photocatalytic Cycles

Elucidating the mechanism of a photocatalytic reaction is crucial for rational optimization and development. A suite of experimental techniques is employed to probe the elementary steps of the catalytic cycle, including quenching, radical trapping, and kinetic isotope effect studies, as well as the direct detection of key intermediates.

Stern-Volmer analysis is a fundamental photophysical technique used to investigate the quenching of a photocatalyst's excited state by other components in the reaction mixture. nih.govacs.org The experiment measures the luminescence intensity of the photocatalyst at various concentrations of a potential quencher. A linear relationship in the Stern-Volmer plot (I₀/I vs. [Q]) indicates that the added species is indeed deactivating the excited photocatalyst. chemrxiv.org

The slope of this plot, the Stern-Volmer constant (Ksv), provides a quantitative measure of the quenching efficiency. chemrxiv.org By comparing the Ksv values for all substrates, additives, and reagents present, researchers can identify the primary quenching pathway—whether it is reductive or oxidative—and determine which molecule first interacts with the excited photocatalyst to initiate the chemical transformation. nih.govtue.nl This information is the first critical step in building a plausible mechanistic cycle. acs.org

Table 2: Illustrative Stern-Volmer Quenching Data

Quencher Quencher Concentration (M) Relative Emission Intensity (I₀/I) Stern-Volmer Constant (Ksv, M⁻¹)
Substrate A 0.01 1.5 50
Substrate A 0.02 2.0 50
Substrate A 0.04 3.0 50
Additive B 0.01 1.1 10
Additive B 0.02 1.2 10
Additive B 0.04 1.4 10

This is an illustrative table. Actual values are system-dependent.

To confirm the presence of radical intermediates, which are central to most photoredox mechanisms, radical trapping experiments are performed. researchgate.net In this technique, a stable radical scavenger, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) or butylated hydroxytoluene (BHT), is added to the reaction mixture. researchgate.netnih.gov

If the reaction is inhibited or completely shut down in the presence of the trap, it provides strong evidence for a radical-mediated pathway. researchgate.net Furthermore, the identification of an adduct between the trap and a proposed radical intermediate via mass spectrometry serves as definitive proof of that intermediate's existence in the reaction cycle. acs.org

The kinetic isotope effect (KIE) is a powerful tool used to determine whether a specific bond is cleaved during the rate-determining step of a reaction. aip.org This is achieved by comparing the reaction rates of substrates isotopically labeled at a specific position (e.g., replacing hydrogen with deuterium) with their unlabeled counterparts. acs.org

A primary KIE value (kH/kD) significantly greater than 1 indicates that the C-H bond is being broken in the rate-limiting step. nih.gov For example, in a study of an enantioselective C-H alkylation, a primary KIE of 3.6 was observed, suggesting that deprotonation of the radical cation intermediate was the product-determining step. acs.orgnih.gov In contrast, a KIE value close to 1 suggests that C-H bond cleavage occurs either before or after the rate-determining step, or not at all. nih.govacs.org This technique provides deep insight into the transition state structures and the sequence of bond-breaking and bond-forming events. aip.org

Structure Property Relationships and Ligand Engineering for Ir Tbu Tbu Ppy 2 4,4 Dcf3bpy Pf6 Analogs

Influence of Cyclometalating Ligand (tBu(tBu)ppy) Modifications on Electronic Structure and Photophysicstandfonline.comnih.gov

The frontier orbitals of heteroleptic cyclometalated iridium(III) complexes, which dictate their electronic and photophysical properties, can be selectively controlled by manipulating the ligand sphere. publish.csiro.au The cyclometalating (C^N) ligands, such as 2-phenylpyridine (B120327) (ppy) derivatives, primarily influence the Highest Occupied Molecular Orbital (HOMO) due to the strong sigma-donating character of the metalated carbon atom. researchgate.net Consequently, modifications to the C^N ligand provide a powerful tool for tuning the complex's redox potentials and emission characteristics. tandfonline.comnih.gov

Steric Effects of tert-Butyl Substitutions on Ligand Conformation

The introduction of bulky substituents, such as tert-butyl groups, onto the cyclometalating ligand can significantly impact the complex's structure and properties. These groups exert steric hindrance that can suppress intermolecular interactions like π–π stacking. researchgate.net This reduction in aggregation can minimize non-radiative decay pathways, leading to enhanced photoluminescence quantum yields (PLQYs) in the solid state. researchgate.netdntb.gov.ua For instance, the steric bulk of tert-butyl groups on phenylimidazole-based iridium(III) complexes has been shown to effectively reduce exciton (B1674681) quenching, a critical factor for performance in OLEDs. researchgate.net The intrinsic void space within the crystal structure of metal-organic frameworks built from iridium(III) linkers is also controlled by the steric bulk of the cyclometalating ligands. publish.csiro.au

Electronic Effects of Substituents on Redox Potentials and Emissionnih.govnih.govresearchgate.net

The electronic nature of substituents on the cyclometalating ligand plays a crucial role in modulating the HOMO energy level and, consequently, the complex's oxidation potential and emission energy. psu.edumdpi.com

Electron-donating groups (EDGs) , such as alkyl or methoxy (B1213986) groups, raise the HOMO energy level. This destabilization of the HOMO leads to a smaller HOMO-LUMO gap, resulting in a red-shift of the emission wavelength. nih.gov

Electron-withdrawing groups (EWGs) , such as fluorine or trifluoromethyl (-CF3) groups, stabilize and lower the HOMO energy level. mdpi.com This increases the HOMO-LUMO gap, causing a blue-shift in the emission. mdpi.com The introduction of fluorine substituents on the C^N ligand has been shown to increase oxidation potentials and enhance photostability. dntb.gov.ua

The position of the substituent on the phenyl ring of the ppy ligand also has a significant impact. Substituents in the para position relative to the Ir-C bond have a more substantial effect on the redox potentials and emission energy compared to those in the meta position. tandfonline.comnih.gov This allows for a wider range of tuning using the same substituent. nih.gov For example, in a series of (ppy)2Ir(L-alanine) complexes, introducing fluorine atoms to the ppy ligand systematically lowered the HOMO energy, leading to emissions that shifted from yellow to sky-blue and increased PLQYs. mdpi.com

Complex FeatureEffect of EDG on C^N LigandEffect of EWG on C^N Ligand
HOMO Energy Level Increases (destabilized) nih.govDecreases (stabilized) mdpi.com
Oxidation Potential DecreasesIncreases dntb.gov.ua
Emission Wavelength Red-shifted nih.govBlue-shifted mdpi.com
Photoluminescence Quantum Yield (PLQY) Can decrease nih.govCan increase mdpi.comnih.gov

Impact of Ancillary Ligand (4,4'-dCF3bpy) Design on Performance

Role of Trifluoromethyl Groups in Tuning Electron-Withdrawing Characternih.govdntb.gov.ua

The trifluoromethyl (-CF3) group is a potent electron-withdrawing substituent due to the high electronegativity of fluorine atoms. mdpi.comnih.gov Its incorporation into the ancillary ligand, as seen in 4,4'-bis(trifluoromethyl)-2,2'-bipyridine (B1354443) (4,4'-dCF3bpy), significantly lowers the energy of the ligand's π* orbitals. researchgate.net This has several important consequences:

Stabilization of the LUMO: A lower LUMO energy makes the complex easier to reduce, thereby increasing its excited-state oxidizing power. researchgate.net

Enhanced Oxidizing Power: Iridium complexes with -CF3 substituted ligands are more powerful oxidants in the excited state, which is beneficial for photoredox catalysis. researchgate.net

Suppression of Non-Radiative Decay: The stabilization of the LUMO can suppress non-radiative decay pathways, leading to higher quantum yields. nih.gov

The unique combination of high electronegativity, strong inductive electron-withdrawing effect, and lipophilicity makes the -CF3 group a valuable tool in designing highly efficient and robust iridium photocatalysts. mdpi.com

Comparative Studies with Other Bipyridine Derivativesnih.govresearchgate.netnih.gov

The performance of an iridium complex can be systematically altered by replacing 4,4'-dCF3bpy with other bipyridine derivatives featuring different electronic and steric properties.

For example, comparing a complex with 4,4'-dCF3bpy to one with 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbbpy) reveals significant differences. The tert-butyl groups on dtbbpy are electron-donating, which raises the LUMO energy of the complex. This makes the complex a weaker oxidant but a stronger reductant in the excited state compared to its dCF3bpy counterpart.

In a study of iridium complexes with various functionalized 2,2'-bipyridine (B1663995) ligands, it was observed that acetonitrile (B52724) solutions of complexes with phenyl-substituted bipyridines were blue emitters. epfl.ch Introducing dimethylamino groups, which are strongly electron-donating, resulted in a further blue-shift of the emission and an enhanced absorption intensity that extended into the visible region. epfl.ch This demonstrates the wide range of photophysical properties achievable by tuning the electronic nature of the ancillary ligand.

Ancillary LigandKey Substituent FeatureEffect on LUMOEffect on Excited-State
4,4'-dCF3bpy Strong Electron-Withdrawing (-CF3) mdpi.comLowered Energy researchgate.netMore Oxidizing researchgate.net
4,4'-dtbbpy Electron-Donating (-tBu)Raised EnergyMore Reducing
4,4'-bis(dimethylamino)-2,2'-bipyridine Strong Electron-Donating (-NMe2) epfl.chRaised EnergyBlue-shifted emission epfl.ch

Counterion Effects on Excited-State Dynamics and Catalytic Activitynih.gov

While ligand modification is the primary strategy for tuning iridium photocatalysts, the counterion (anion) can also exert a significant, though often overlooked, influence on the catalyst's behavior, particularly in non-polar solvents. nih.gov The photocatalyst exists as an ion pair with its counterion, and the strength of this interaction can affect multiple aspects of the catalytic cycle. nih.gov

Studies have shown that more weakly coordinating or non-coordinating counterions, such as BArF4⁻ (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate), lead to a more powerful triplet excited state oxidant compared to more coordinating anions like PF6⁻ (hexafluorophosphate). nih.govresearchgate.net This is attributed to weaker Coulombic ion-pairing interactions between the non-coordinating anion and the cationic iridium center. nih.gov This weaker interaction results in a less stabilized, and therefore more reactive, excited state.

Furthermore, the counterion can also impact the efficiency of subsequent steps in a catalytic cycle, such as radical chain propagation. nih.gov The choice of counterion can be a critical variable for optimizing the rate and efficiency of photoredox-catalyzed reactions. nih.gov The dynamics of ion-pair reorganization are influenced by solvent polarity, with effects being most pronounced in low-polarity solvents where ion pairs are more tightly associated. nih.govresearchgate.net

Table of Mentioned Compounds

Abbreviation/NameFull Name
Ir[tBu(tBu)ppy]2(4,4'-dCF3bpy)PF6[Bis(2-(4,6-di-tert-butylphenyl)pyridinato-C2,N)][4,4'-bis(trifluoromethyl)-2,2'-bipyridine]iridium(III) hexafluorophosphate (B91526)
tBu(tBu)ppy2-(4,6-di-tert-butylphenyl)pyridine
ppy2-phenylpyridine
4,4'-dCF3bpy4,4'-bis(trifluoromethyl)-2,2'-bipyridine
PF6⁻Hexafluorophosphate
OLEDsOrganic Light-Emitting Diodes
PLQYPhotoluminescence Quantum Yield
EDGElectron-Donating Group
EWGElectron-Withdrawing Group
HOMOHighest Occupied Molecular Orbital
LUMOLowest Unoccupied Molecular Orbital
(ppy)2Ir(L-alanine)Bis(2-phenylpyridinato-C2,N)(L-alaninato)iridium(III)
dtbbpy4,4'-di-tert-butyl-2,2'-bipyridine
BArF4⁻Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate

Rational Design Principles for Enhanced Photoredox Catalytic Efficiency

The efficiency of an iridium-based photoredox catalyst is intrinsically linked to its excited-state redox potentials, quantum yield, and excited-state lifetime. These properties are, in turn, governed by the electronic and steric characteristics of the ligands coordinated to the iridium center. The rational design of analogs of Ir[tBu(tBu)ppy]₂(4,4'-dCF₃bpy)PF₆, therefore, hinges on the strategic modification of both the cyclometalating phenylpyridine (ppy) and the ancillary bipyridine (bpy) ligands.

The introduction of bulky substituents, such as the tert-butyl groups on the phenylpyridine ligand in the parent compound, serves multiple purposes. Steric hindrance can prevent quenching of the excited state through intermolecular interactions, thereby prolonging the excited-state lifetime and enhancing the quantum yield. Furthermore, bulky groups can influence the dihedral angle between the phenyl and pyridine (B92270) rings of the ppy ligand, which can subtly alter the energy of the highest occupied molecular orbital (HOMO) and, consequently, the oxidation potential of the complex.

Conversely, the electronic properties of the bipyridine ligand primarily dictate the energy of the lowest unoccupied molecular orbital (LUMO) and the reduction potential of the catalyst. The presence of electron-withdrawing groups, such as the trifluoromethyl (CF₃) groups at the 4 and 4' positions of the bipyridine ligand in Ir[tBu(tBu)ppy]₂(4,4'-dCF₃bpy)PF₆, significantly lowers the LUMO energy. This modification makes the excited state of the catalyst a more potent oxidant. The systematic tuning of these electronic effects is a cornerstone of rational catalyst design. By replacing the -CF₃ groups with other substituents, the redox potentials can be finely adjusted to match the requirements of a specific chemical transformation.

The interplay between the electronic effects of the bipyridine ligand and the steric and electronic contributions of the phenylpyridine ligands allows for a high degree of control over the catalyst's properties. For instance, combining electron-donating groups on the ppy ligand with electron-withdrawing groups on the bpy ligand can lead to a smaller HOMO-LUMO gap, resulting in a red-shift of the absorption and emission spectra.

ComplexHOMO (eV)LUMO (eV)Emission Max (nm)Quantum YieldExcited-State Lifetime (µs)
[Ir(ppy)₂(bpy)]⁺-5.6-3.0513~1.01.3-1.9
[Ir(ppy)₂(dtbbpy)]⁺-----
[Ir(dFppy)₂(dtbbpy)]⁺-----
[Ir(p-CF₃-ppy)₃]-----

Data compiled from various sources. A direct systematic comparison is not available.

Development of Tris-Heteroleptic Cyclometalated Iridium Complexes with Diverse Ligand Sets

Building upon the principles of ligand engineering in bis-heteroleptic complexes, the development of tris-heteroleptic iridium complexes offers an even greater level of control over the catalyst's properties. nih.gov These complexes, which feature three different cyclometalating ligands, provide a platform for fine-tuning the electronic and steric environment around the iridium center with unprecedented precision. The synthesis of tris-heteroleptic complexes is more challenging than their bis-heteroleptic counterparts, often requiring sequential or divergent synthetic strategies to control the ligand arrangement. nih.gov

A key advantage of tris-heteroleptic complexes is the ability to introduce multiple functionalities within a single molecule. For example, one ligand can be designed to optimize the absorption of visible light, a second to tune the redox potential, and a third to enhance solubility or facilitate catalyst recovery. This modular approach allows for the creation of highly specialized catalysts tailored for specific applications.

Research in this area has shown that the photophysical and electrochemical properties of tris-heteroleptic complexes are not simply an average of their constituent homoleptic or bis-heteroleptic counterparts. The asymmetric nature of these complexes can lead to unique electronic transitions and excited-state dynamics. For instance, the emission and redox properties of tris-heteroleptic complexes can be subtly different from their bis-heteroleptic analogs, with observations of red-shifted emission maxima and lower extinction coefficients attributed to reduced symmetry. nih.gov

The following table provides examples of tris-heteroleptic iridium complexes and highlights the diversity of ligand combinations being explored.

ComplexLigand 1 (C^N¹)Ligand 2 (C^N²)Ancillary Ligand (A^A)Key Feature
Ir(ppy)(dFppy)(acac)ppydFppyacacCombination of electron-rich and electron-poor ppy ligands.
Ir(ppy)(ppz)(acac)ppyppzacacDifferent heterocyclic cores in the cyclometalating ligands.
Ir(tpy)(F₂ppy)(mpiq)tpyF₂ppympiqThree distinct non-symmetric cyclometalating ligands.

This table illustrates the diversity of ligand combinations in tris-heteroleptic iridium complexes.

The continued exploration of novel ligand combinations and synthetic methodologies for tris-heteroleptic iridium complexes holds immense promise for the future of photoredox catalysis. The ability to fine-tune the properties of these catalysts with such a high degree of precision will undoubtedly lead to the development of even more efficient and selective chemical transformations.

Future Research Directions and Translational Potential of Ir Tbu Tbu Ppy 2 4,4 Dcf3bpy Pf6

Development of Novel Photoredox Transformations

A primary focus of future research will be to leverage the distinct reactivity of Ir[tBu(tBu)ppy]2(4,4'-dCF3bpy)PF6 to develop novel synthetic methodologies. The catalyst's high excited-state oxidation potential makes it particularly suitable for generating highly reactive intermediates from challenging substrates.

Key Research Areas:

Activation of Strong Bonds: Exploring the catalyst's ability to activate strong C-H, C-C, and C-O bonds, which are typically inert. This could lead to innovative strategies for late-stage functionalization of complex molecules and the valorization of abundant feedstocks.

Enantioselective Catalysis: Designing chiral versions of the catalyst or employing it in dual-catalysis systems with chiral co-catalysts to achieve high levels of enantioselectivity. This remains a significant challenge in photoredox catalysis.

Multi-Photon Processes: Investigating tandem or multi-photon catalytic cycles where the catalyst or its intermediates can absorb additional photons to access higher energy states and drive exceptionally challenging reactions. nih.gov Recent studies on related iridium complexes have shown that species formed after the initial photochemical event can absorb more light, triggering a second photoredox cycle. nih.gov

New Reaction Discovery: Expanding the scope of reactions beyond known transformations. For instance, related iridium catalysts have proven effective in dual catalytic systems with copper for trifluoromethylation reactions of alkyl and aryl halides. alfachemic.comsigmaaldrich.com Future work could explore similar applications for this specific catalyst in areas like radical acylation, dehalogenation, and cross-coupling reactions. nih.govnih.gov

Transformation TypeSubstrate ClassPotential ProductResearch Goal
C-H FunctionalizationAlkanes, ArenesAlkylated/Arylated ProductsDirect, selective bond activation
Decarboxylative CouplingCarboxylic AcidsFunctionalized MoleculesUse of abundant feedstocks
Reductive DehalogenationAlkyl/Aryl HalidesDehalogenated CompoundsRemediation and synthesis
Asymmetric SynthesisProchiral SubstratesEnantioenriched ProductsAccess to chiral molecules

Strategies for Catalyst Immobilization and Heterogenization

A significant drawback of homogeneous photocatalysts like this compound is the difficulty in separating them from the reaction mixture, leading to product contamination and loss of the expensive iridium catalyst. Heterogenization, the process of immobilizing the catalyst on a solid support, offers a sustainable solution. nih.govacs.org

Immobilization Strategies:

Solid Supports: Covalent attachment of the iridium complex to solid supports such as metal oxides (e.g., Al₂O₃, ZrO₂, ITO), silica (B1680970), or polymers. nih.govresearchgate.net This allows for easy recovery of the catalyst by simple filtration and enables its reuse over multiple cycles. acs.org

Benefits of Heterogenization:

Reduced Leaching: Minimizes contamination of the final product with the precious metal.

Enhanced Stability: Immobilization can prevent catalyst degradation pathways like ligand dissociation or self-quenching, potentially leading to higher yields over time compared to homogeneous systems. nih.govacs.org

Modified Reactivity: The support can sometimes alter the reaction mechanism, in some cases leading to improved efficiency. nih.govacs.org

Support MaterialImmobilization MethodAdvantagesChallenges
Aluminum Oxide (Al₂O₃)Anchoring via functional groupsHigh surface area, low cost, proven reusability. nih.govacs.orgPotential for altered catalytic activity.
PolymersCo-polymerization of ligated monomersHigh catalyst loading, tunable properties. uni-regensburg.deSwelling, potential for reduced mass transport.
Indium Tin Oxide (ITO)Surface adsorption/covalent linkingSuitable for photoelectrochemical applications. researchgate.netLower surface area compared to nanopowders.

Integration into Flow Chemistry and Scalable Synthetic Processes

For any catalyst to have a significant industrial impact, its use must be translatable to large-scale production. Integrating this compound into continuous flow chemistry systems is a critical step towards this goal.

Advantages of Flow Chemistry:

Scalability: Flow reactors allow for the continuous production of large quantities of material, overcoming the limitations of batch processing. uni-regensburg.de The successful application of a related heterogenized iridium catalyst in a gram-scale reaction highlights this potential. acs.org

Safety: The small reaction volumes in flow reactors offer better control over reaction temperature and pressure, minimizing risks associated with highly exothermic or rapid reactions.

Efficiency: The high surface-area-to-volume ratio in microreactors ensures efficient irradiation of the catalyst, often leading to shorter reaction times and higher yields.

Automation: Flow systems can be fully automated, allowing for precise control over reaction parameters and high-throughput screening of conditions.

Future work will focus on designing and optimizing flow reactors specifically for use with heterogenized versions of the catalyst, creating packed-bed reactors that allow for continuous processing with easy product separation and catalyst reuse.

Exploration of this compound in Emerging Light-Driven Technologies

The exceptional photophysical properties of iridium(III) complexes extend their applicability beyond organic synthesis into other advanced, light-driven technologies.

Solar Energy Conversion: These complexes are excellent light absorbers and can act as photosensitizers in systems for solar fuel production (e.g., hydrogen generation from water) or in dye-sensitized solar cells (DSSCs). researchgate.netrsc.org Their ability to initiate electron transfer upon light absorption is central to these applications. researchgate.net

Photodynamic Therapy (PDT): As photosensitizers, iridium complexes can be designed to generate reactive oxygen species (ROS) upon irradiation, which can be used to destroy cancer cells. nih.gov Research in this area focuses on tuning the ligands to ensure the complex targets specific cellular organelles, enhancing the therapy's efficacy and reducing side effects. nih.gov

Organic Light-Emitting Diodes (OLEDs): The high phosphorescence quantum yields of many iridium complexes make them ideal emitters in OLEDs for displays and lighting. researchgate.net While this specific catalyst is optimized for photoredox applications, modifications to its ligand structure could tailor it for use in optoelectronic devices.

Challenges and Opportunities in the Rational Design of Advanced Iridium(III) Photocatalysts

While this compound is a powerful catalyst, there remain significant challenges and opportunities for the rational design of the next generation of iridium(III) photocatalysts.

Challenges:

Cost and Scarcity: Iridium is one of the rarest and most expensive precious metals, limiting its large-scale use.

Mechanism Elucidation: A deep understanding of the complex multi-step mechanisms, including potential tandem photon absorption and the role of counterions, is often lacking but crucial for optimizing reactions and designing better catalysts. nih.govresearchgate.net

Catalyst Stability: Photodegradation, ligand dissociation, and other deactivation pathways can limit catalyst lifetime and performance. nih.gov

Opportunities:

Computational Chemistry: The use of deep learning and other computational tools can accelerate the discovery of new catalysts by predicting their photophysical properties and catalytic performance, reducing the need for laborious trial-and-error synthesis. researchgate.net

Ligand Engineering: There is vast potential in the systematic modification of both the cyclometalating (ppy) and ancillary (bpy) ligands to fine-tune the catalyst's redox potentials, absorption spectra, and excited-state lifetimes. researchgate.net This allows for the creation of catalysts tailored for specific chemical transformations or applications.

Sustainable Design: A major opportunity lies in designing highly efficient catalysts that can operate at very low loadings or developing catalysts based on more abundant and less expensive metals to replace iridium.

The continued exploration of this compound and the rational design of new iridium complexes will undoubtedly push the boundaries of what is possible in photochemistry, with far-reaching implications for chemical synthesis, energy, and medicine.

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